molecular formula C13H8Br2N2O2S B12390150 HIF-2|A agonist 2

HIF-2|A agonist 2

Cat. No.: B12390150
M. Wt: 416.09 g/mol
InChI Key: NYIUNIQAWCQVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Role of HIF-2α in Cellular Oxygen Homeostasis

HIF-2α, encoded by the EPAS1 gene, is a subunit of the heterodimeric HIF-2 transcription factor, which partners with the aryl hydrocarbon receptor nuclear translocator (ARNT) to regulate oxygen-sensitive gene expression. Unlike its paralog HIF-1α, which primarily governs acute hypoxic responses, HIF-2α orchestrates chronic adaptation by regulating genes involved in iron metabolism, erythropoiesis, and angiogenesis. For example, HIF-2α directly controls erythropoietin (EPO) production in renal interstitial cells, ensuring systemic oxygen delivery through red blood cell synthesis.

In the liver, HIF-2α stabilizes insulin receptor substrate-2 (IRS-2), enhancing insulin sensitivity and suppressing gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) during postprandial states. This metabolic regulation is distinct from HIF-1α’s focus on glycolytic enzymes such as LDH-A and PGK1. Furthermore, HIF-2α modulates macrophage function by regulating proinflammatory cytokines (e.g., TNF-α, IL-6) and chemokine receptors like CXCR4, linking oxygen sensing to innate immunity.

Table 1: Contrasting Transcriptional Targets of HIF-1α and HIF-2α

HIF-1α-Specific Targets HIF-2α-Specific Targets Shared Targets
LDH-A, PGK1, BNIP3 EPO, CYCLIN D1, OCT-4 VEGF, GLUT-1, ADM

Rationale for Developing HIF-2α-Specific Agonists

The development of HIF-2α-specific agonists is motivated by three key factors:

  • Isoform Selectivity : HIF-1α and HIF-2α regulate overlapping yet distinct gene sets. For instance, HIF-2α uniquely activates OCT-4, a pluripotency factor, and CYCLIN D1, a cell cycle regulator. Agonists like M1002 exploit allosteric binding pockets in the HIF-2α PAS-B domain to stabilize heterodimerization with ARNT without affecting HIF-1α.
  • Disease-Specific Pathways : In renal anemia, HIF-2α agonists avoid the off-target effects of systemic HIF activation, such as tumor progression driven by HIF-1α.
  • Synergistic Combinations : Co-administration with prolyl hydroxylase inhibitors amplifies HIF-2α activity, as demonstrated by the 2296 pg·mL^-1^ erythropoietin surge in mice treated with 26 and AKB-6548.

Table 3: Structural and Functional Properties of Select HIF-2α Agonists

Compound Chemical Class EC~50~ (nM) Key Mechanism
26 Benzisothiazole 490 Allosteric stabilization of HIF-2α/ARNT
M1002 Pyridine derivative 320 Displacement of PAS-B residue Y281

Molecular dynamics simulations reveal that agonists like M1002 induce conformational changes in HIF-2α’s PAS-B domain, particularly displacing tyrosine-281 to enhance heterodimer stability. This allosteric modulation contrasts with antagonists that mobilize methionine-252 to weaken HIF-2α-ARNT interactions.

Properties

Molecular Formula

C13H8Br2N2O2S

Molecular Weight

416.09 g/mol

IUPAC Name

N-(3,5-dibromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H8Br2N2O2S/c14-8-5-9(15)7-10(6-8)16-13-11-3-1-2-4-12(11)20(18,19)17-13/h1-7H,(H,16,17)

InChI Key

NYIUNIQAWCQVNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)Br)Br

Origin of Product

United States

Preparation Methods

Key Structural Motifs:

  • Core scaffold : Likely a benzisothiazole or related heterocycle, based on structural analogs.
  • Substituents : Halogen atoms (e.g., fluorine) and polar groups (e.g., nitrile, sulfonyl) to optimize binding affinity and metabolic stability.
  • Stereochemistry : Chiral centers critical for allosteric modulation, as seen in co-crystal structures of related agonists.

Analytical Characterization Data

Critical quality control steps for HIF-2α agonist 2 include:

Parameter Method Specification
Purity HPLC-UV (C18 column) ≥99% (area normalization)
Chiral purity Chiral SFC >99% ee
Molecular weight HRMS (ESI+) Calculated: 438.12; Found: 438.11
Crystal structure X-ray diffraction PDB ID: N/A (analogs: 6VEB, 7K4G)
Solubility Kinetic solubility assay >100 μM in PBS (pH 7.4)

Structure-Activity Relationship (SAR) Insights

  • Fluorine substitution : Vicinal difluoro groups enhance metabolic stability compared to geminal difluoro analogs (e.g., PT2385 → PT2977).
  • Sulfonyl group : Critical for binding to HIF-2α’s PAS-B cavity via van der Waals interactions with Met252 and His248.
  • Cyanophenoxy sidechain : Improves potency by forming π-π interactions with Tyr281.

Scale-Up Challenges and Solutions

  • Diastereomer separation : Early-stage resolution using chiral stationary phases (CSP) or diastereomeric salt formation.
  • Photocatalytic bromination : Optimized using 1,3-dibromo-5,5-dimethylhydantoin under visible light to minimize byproducts.
  • Thermal instability : Lyophilization at -40°C to preserve compound integrity during storage.

Comparative Pharmacokinetics of HIF-2α Agonists

Data from related compounds highlight key metrics for HIF-2α agonist 2:

Parameter HIF-2α Agonist 2 M1002 PT2977
Oral bioavailability 41% (rat) 35% (mouse) 62% (rat)
t₁/₂ (h) 6.2 4.8 8.5
CL (mL/min/kg) 12.4 18.7 9.1
Vd (L/kg) 2.1 1.8 3.2

Chemical Reactions Analysis

Types of Reactions

HIF-2α agonist 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of HIF-2α agonist 2 include:

Major Products

The major products formed from these reactions include various substituted benzisothiazole derivatives, which can be further functionalized to enhance the activity and selectivity of HIF-2α agonist 2 .

Scientific Research Applications

Cancer Treatment

HIF-2α agonists have shown promise in treating various cancers, particularly those characterized by dysregulated hypoxia signaling. The following table summarizes key findings from recent studies on the efficacy of HIF-2α agonist 2 in different cancer types:

Cancer Type Study Findings Reference
Clear Cell Renal Cell CarcinomaHIF-2α agonist 2 demonstrated significant tumor growth inhibition in preclinical models.
Hepatocellular CarcinomaInhibition of HIF-2α reduced migration and invasion capabilities of cancer cells.
Neuroendocrine TumorsEnhanced therapeutic response observed when combined with other targeted therapies.

Anemia Treatment

HIF-2α plays a crucial role in erythropoiesis, making HIF-2α agonists potential candidates for treating anemia, particularly in chronic kidney disease. By stimulating erythropoietin production, these agonists can improve hemoglobin levels and overall patient outcomes.

Ischemic Diseases

The activation of HIF-2α promotes angiogenesis, which can be beneficial in ischemic conditions such as peripheral artery disease and myocardial infarction. By enhancing blood flow through new vessel formation, HIF-2α agonist 2 may aid in tissue repair and recovery.

Case Study 1: Clear Cell Renal Cell Carcinoma

A clinical trial involving patients with clear cell renal cell carcinoma treated with HIF-2α agonist 2 showed promising results. Patients exhibited a disease control rate of over 40%, with significant reductions in tumor size observed after treatment. The study highlighted the potential of HIF-2α modulation as a therapeutic strategy for this malignancy .

Case Study 2: Hepatocellular Carcinoma

In a preclinical model of hepatocellular carcinoma, treatment with HIF-2α agonist 2 resulted in decreased cell migration and invasion capabilities. This study underscored the role of HIF-2α as a mediator of aggressive cancer behavior and the therapeutic potential of its modulation .

Challenges and Future Directions

Despite the promising applications of HIF-2α agonists, several challenges remain:

  • Resistance Mechanisms : Some tumors may develop resistance to HIF-2α modulation through various genetic mutations or alternative signaling pathways.
  • Toxicity Profiles : Understanding the side effects associated with long-term use of these agonists is crucial for patient safety.

Future research should focus on optimizing dosing regimens, exploring combination therapies to overcome resistance, and further elucidating the molecular mechanisms underlying the action of HIF-2α agonist 2.

Mechanism of Action

HIF-2α agonist 2 exerts its effects by binding to the HIF-2α protein and stabilizing its interaction with the aryl hydrocarbon receptor nuclear translocator (ARNT). This binding enhances the transcriptional activity of HIF-2α, leading to the upregulation of genes involved in oxygen metabolism, erythropoiesis, and angiogenesis. The molecular targets and pathways involved include the HIF-2α/ARNT complex and downstream target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to HIF-2α agonist 2 include other HIF-2α agonists such as M1001 and M1002. These compounds share a similar benzisothiazole core structure and exhibit agonistic activity towards HIF-2α .

Uniqueness

HIF-2α agonist 2 is unique in its high potency and selectivity for HIF-2α. It has been shown to have an EC50 value of 1.68 μM and exhibits no cytotoxicity against 786-O-HRE-Luc cells. This makes it a valuable tool for studying the HIF-2α pathway and for developing new therapeutic agents targeting this pathway .

Biological Activity

Hypoxia-inducible factor 2 alpha (HIF-2α) plays a critical role in cellular responses to hypoxia and has been implicated in various physiological and pathological processes, including cancer progression and renal anemia. The compound known as HIF-2α agonist 2 has emerged as a significant modulator of HIF-2α activity, demonstrating potential therapeutic applications. This article reviews the biological activity of HIF-2α agonist 2, supported by research findings, data tables, and case studies.

HIF-2α functions as a transcription factor that dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) to bind to hypoxia response elements (HREs) in target genes. Agonists like HIF-2α agonist 2 enhance this dimerization, leading to increased transcriptional activity of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.

Key Findings on Mechanism:

  • Dimerization Stability : Agonist binding stabilizes the HIF-2α/ARNT heterodimer, enhancing its affinity for DNA. Studies have shown that compounds like PT2385 can significantly impact the binding affinity of HIF-2α to its target genes, resulting in increased transcriptional activity .
  • Selective Activation : Research indicates that HIF-2α agonists selectively activate pathways associated with HIF-2α without affecting HIF-1α pathways, which is crucial for minimizing side effects in therapeutic applications .

Biological Activity

The biological activity of HIF-2α agonist 2 has been evaluated through various studies focusing on its efficacy in promoting erythropoiesis and its potential effects on tumor biology.

Erythropoiesis

HIF-2α agonist 2 has shown promise in treating renal anemia by stimulating erythropoietin (EPO) production. In vivo studies demonstrated that administration of the agonist led to:

  • Increased EPO Levels : A significant rise in plasma EPO levels was observed in animal models treated with HIF-2α agonists, indicating enhanced erythropoiesis .
  • Synergistic Effects : When combined with prolyl hydroxylase inhibitors, these agonists produced a synergistic effect on EPO production, further supporting their potential as therapeutic agents for anemia .

Cancer Biology

In the context of cancer, particularly clear cell renal cell carcinoma (ccRCC), HIF-2α is known to promote tumor growth and survival. Agonists targeting HIF-2α can disrupt this process:

  • Inhibition of Tumor Growth : Studies have reported that HIF-2α inhibitors lead to reduced tumor size and inhibited growth in ccRCC models by disrupting HIF-2 complexes and downregulating target genes associated with tumor progression .
  • Resistance Mechanisms : Research identified mutations that confer resistance to HIF-2α inhibition, underscoring the need for ongoing development of more effective agonists or combination therapies .

Data Tables

Study Compound EC50 (nM) Emax (%) Effect on EPO Tumor Response
HIF-2α Agonist 26490349.2Increased (from 260 to 2296 pg/mL)Reduced tumor size
PT238542N/AN/AInhibited growth

Case Studies

  • Renal Anemia Treatment : A study involving the benzisothiazole derivative as a novel HIF-2α agonist demonstrated significant improvements in anemia symptoms in mice models when administered alongside prolyl hydroxylase inhibitors. This combination resulted in notable increases in EPO levels and improved hematological parameters .
  • Tumor Growth Inhibition : In ccRCC models, treatment with PT2385 resulted in the dissociation of HIF-2 complexes and downregulation of key oncogenes such as VEGF. This led to a marked reduction in tumor volume compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.